molecular formula C8H8N2O3 B8801142 methyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

methyl 2-(N-hydroxyimino)-2-(pyridin-2-yl)acetate

Cat. No. B8801142
M. Wt: 180.16 g/mol
InChI Key: INGNGFMBSDVQRV-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of pyridin-2-yl-acetic acid methyl ester (8.9 ml, 0.66 mmol) in AcOH (16 mL) at 0° C. with stirring, an aqueous solution of sodium nitrite (4.67 g, 0.66 mmol in 14 mL) was added portion wise. After addition was completed stirring was continued for 40 min at room temperature. Water (30 mL) was added and the mixture was stirred for additional 1 h. The mixture was concentrated to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq. extracted with EtOAc (3×). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Drying in a vacuum oven affords Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (11.6 g, 97%) as an off-white solid, m/z 181.6 [M+1]+
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[N:12]([O-])=[O:13].[Na+].O>CC(O)=O>[CH3:1][O:2][C:3](=[O:11])[C:4](=[N:12][OH:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
COC(CC1=NC=CC=C1)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was completed stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C(C1=NC=CC=C1)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 9755.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552205B2

Procedure details

To a solution of pyridin-2-yl-acetic acid methyl ester (8.9 ml, 0.66 mmol) in AcOH (16 mL) at 0° C. with stirring, an aqueous solution of sodium nitrite (4.67 g, 0.66 mmol in 14 mL) was added portion wise. After addition was completed stirring was continued for 40 min at room temperature. Water (30 mL) was added and the mixture was stirred for additional 1 h. The mixture was concentrated to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq. extracted with EtOAc (3×). The combined organics were dried over MgSO4, filtered, and concentrated in vacuo. Drying in a vacuum oven affords Hydroxyimino-pyridin-2-yl-acetic acid methyl ester (11.6 g, 97%) as an off-white solid, m/z 181.6 [M+1]+
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[N:12]([O-])=[O:13].[Na+].O>CC(O)=O>[CH3:1][O:2][C:3](=[O:11])[C:4](=[N:12][OH:13])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
COC(CC1=NC=CC=C1)=O
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was completed stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the AcOH and basidified to pH 8˜9 with Na2CO3 aq.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Drying in a vacuum oven

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C(C1=NC=CC=C1)=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 9755.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.